10PANX
Overview
Description
Pannexin-1 is a membrane protein that forms gap junction-like connections, allowing intercellular passage of dyes when overexpressed in adjacent oocytes or mammalian epithelial cell lines . 10Panx is used to block pannexin-1 in macrophages, which affects the ATP-gated P2X7 receptor and the release of interleukin-1β (IL-1β) .
Scientific Research Applications
10Panx has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary target of the compound H-Trp-Arg-Gln-Ala-Ala-Phe-Val-Asp-Ser-Tyr-OH is the Glucagon-like Peptide-1 (GLP-1) receptor . This receptor plays a crucial role in the regulation of glucose homeostasis .
Mode of Action
The compound acts as a GLP-1 receptor agonist . It selectively binds to and activates the GLP-1 receptor . The activation of this receptor by the compound leads to multiple actions on glucose, mediated by the GLP-1 receptors .
Biochemical Pathways
The activation of the GLP-1 receptor by the compound influences several biochemical pathways. These pathways primarily involve the regulation of glucose levels in the body . .
Pharmacokinetics
Similar compounds, such as semaglutide, are known to be administered orally and have specific dosage guidelines . The impact of these properties on the bioavailability of the compound is an area of ongoing research.
Result of Action
The activation of the GLP-1 receptor by the compound leads to improved glycemic control in adults with type 2 diabetes mellitus . This is achieved through the regulation of glucose levels in the body .
Preparation Methods
10Panx is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides . The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds . After the synthesis is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
10Panx undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s amino acid residues, particularly methionine and cysteine.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues in this compound can be substituted with other residues to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide .
Comparison with Similar Compounds
10Panx is unique in its ability to selectively inhibit pannexin-1 channels without affecting other aspects of P2X7 receptor activation . Similar compounds include:
Carbenoxolone: A non-specific gap junction blocker that also inhibits pannexin-1.
Probenecid: Another pannexin-1 inhibitor with broader effects on other channels.
PanxE1B: A peptide similar to this compound but with different sequence and specificity.
These compounds differ in their specificity and mechanisms of action, making this compound a valuable tool for studying pannexin-1 function .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63)/t30-,31-,37-,39-,40-,41-,42-,43-,44-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJASTVQGSKHKZ-QZHJRRRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H79N15O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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